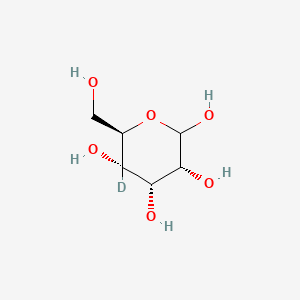

D-Glucose-4-C-d

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R,4R,5S,6R)-5-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6?/m1/s1/i3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-KHOLKCTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1([C@H](OC([C@@H]([C@@H]1O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Fidelity of D Glucose 4 C D

Strategies for Stereoselective Deuteration at the C-4 Position of D-Glucose

Achieving stereoselective deuteration at the C-4 position of D-glucose is a significant synthetic challenge. Traditional methods for deuteration often involve hydrogen-deuterium exchange reactions, which can lack regioselectivity and stereospecificity. However, more targeted approaches are being developed.

One strategy involves the use of protected glucose derivatives where specific positions can be chemically manipulated. For instance, selective oxidation and subsequent reduction with deuterated reagents can introduce deuterium (B1214612) at desired positions. While direct chemical synthesis routes for site-specific deuteration of glucose at C-4 are complex and may involve multiple steps with protecting groups, research into C-H activation and functionalization offers potential for more direct methods snnu.edu.cncore.ac.uknih.govrsc.org. These advanced chemical strategies aim to control the site of deuteration with high precision, although achieving exclusive C-4 labeling can still be challenging due to the inherent symmetry and reactivity of glucose intermediates.

Enzymatic and Chemo-Enzymatic Approaches to D-Glucose-4-C-d Synthesis

Enzymatic and chemo-enzymatic methods offer a more stereoselective and regioselective route to synthesize isotopically labeled carbohydrates, including this compound. Enzymes can catalyze reactions with high specificity, often under mild conditions, minimizing unwanted side reactions and epimerization.

While direct enzymatic synthesis of this compound is not widely documented, enzymes involved in carbohydrate metabolism or modification can be leveraged. For example, enzymes that catalyze specific hydrogen transfers or reductions could potentially be engineered or utilized in conjunction with deuterated substrates or cofactors. Chemo-enzymatic approaches, combining chemical synthesis steps with enzymatic transformations, can also be employed. This might involve chemically preparing a glucose precursor with a functional group at C-4 that can then be stereoselectively reduced using a deuterated cofactor or enzyme system nih.govnasa.govnih.govrsc.orgmdpi.com. The use of enzymes like glucose isomerase or others involved in glycolysis and gluconeogenesis, potentially in the presence of deuterated water (D₂O), could offer pathways for deuterium incorporation, though precise control over C-4 labeling might require specific enzyme engineering or careful reaction design uc.ptphysiology.orgresearchgate.netismrm.orgphysiology.orgshimadzu-webapp.euismrm.org.

Assessment of Isotopic Enrichment and Purity in this compound Preparations

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H NMR and ²H NMR, is a powerful tool for assessing the positional enrichment of deuterium in glucose molecules uc.ptphysiology.orgresearchgate.netismrm.org. By converting glucose to a derivative like monoacetone glucose (MAG), the deuterium atoms at specific carbon positions can be resolved and quantified. ²H NMR spectroscopy allows for direct observation of deuterium signals, providing information about enrichment levels at different sites. ¹³C NMR can also be used in conjunction with ¹H NMR to confirm the structure and purity. The sensitivity of NMR allows for the detection of even low levels of isotopic enrichment.

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is widely used for quantifying deuterium enrichment in glucose. This technique typically involves derivatizing glucose to increase its volatility and then analyzing the mass isotopomers of specific fragments physiology.orgnih.govnih.govnih.govshimadzu.com. By analyzing characteristic fragments, the deuterium incorporation at various carbon positions can be determined with high accuracy. GC-MS is sensitive and can distinguish between different isotopologues, making it suitable for quantifying enrichment levels and assessing purity. Liquid Chromatography-Mass Spectrometry (LC-MS) is also employed, often using deuterated glucose as an internal standard nih.gov.

Table 1: Analytical Techniques for this compound Characterization

| Technique | Primary Application | Key Information Provided | Reference(s) |

| ²H NMR | Positional deuterium enrichment analysis | Site-specific deuterium incorporation, isotopic purity | uc.ptphysiology.orgresearchgate.netismrm.org |

| ¹³C NMR | Structural confirmation, carbon backbone analysis | Confirmation of carbon skeleton, potential for labeling | uc.ptphysiology.orgresearchgate.net |

| GC-MS | Isotopic enrichment quantification, purity assessment | Deuterium levels at specific positions, overall purity | physiology.orgnih.govnih.govshimadzu.com |

| LC-MS | Quantification of glucose and its metabolites | Concentration, presence of labeled and unlabeled forms | nih.gov |

Isotopic Dilution and Exchange Considerations in Tracer Experiments

When this compound is used as a tracer in metabolic studies, understanding isotopic dilution and potential exchange is critical for accurate interpretation of results.

Isotopic Dilution: In tracer experiments, the administered labeled compound is diluted by the endogenous pool of the same compound. The rate at which the tracer appears and disappears from the biological system, and its dilution by unlabeled molecules, allows for the calculation of metabolic fluxes such as glucose production and disposal rates d-nb.infohumankinetics.comprofil.comthieme-connect.comnih.govhumankinetics.com. The accuracy of these calculations depends on the precise measurement of tracer enrichment over time.

Isotopic Exchange: Deuterium atoms, particularly those at certain positions on the glucose molecule, can be susceptible to exchange with hydrogen atoms in the surrounding water or metabolic intermediates. This exchange can lead to a loss of the label or its redistribution to other positions, potentially affecting the accuracy of tracer studies. For example, deuterium at C-2 of glucose is known to be more prone to exchange than at other positions due to its involvement in the glucose-6-phosphate/fructose-6-phosphate isomerization uc.ptphysiology.orgdiabetesjournals.org. Therefore, the specific labeling position (C-4) is chosen to minimize such exchange issues, enhancing the reliability of the tracer. Studies investigating kinetic isotope effects are important to understand how the presence of deuterium might influence reaction rates. Careful experimental design, including appropriate choice of tracer labeling position and analytical methods that account for potential exchange, is paramount humankinetics.comthieme-connect.comresearchgate.net.

Experimental Designs and Methodological Frameworks for D Glucose 4 C D Tracer Studies

Implementation of D-Glucose-4-C-d in Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) quantifies the rates of metabolic reactions within a cell or organism. The use of isotopically labeled substrates like this compound is central to MFA, as the distribution of the label among metabolites provides direct information about flux distributions nih.gov.

Steady-state MFA assumes that both metabolic fluxes and the isotopic labeling patterns of intracellular metabolites remain constant over time nih.govoup.comfrontiersin.org. In this approach, biological systems are cultured with a labeled substrate, such as this compound, until isotopic equilibrium is achieved. This means that the label has been incorporated into all relevant metabolic pools to a stable, unchanging extent mdpi.comsci-hub.semdpi.com.

The experimental design involves maintaining the biological system (e.g., cell culture or tissue) under constant conditions with a continuous or high concentration of the labeled glucose. The duration required to reach isotopic steady-state varies depending on the system, typically ranging from several hours to days in cell cultures nih.govfrontiersin.orgmdpi.com. Once steady-state is reached, samples are collected for metabolite extraction and analysis of isotope enrichment. The resulting mass isotopomer distribution vectors (MDVs) are then fitted to a metabolic model to infer flux rates rsc.orgspringernature.com. For instance, studies using uniformly ¹³C-labeled glucose ([U-¹³C]glucose) have demonstrated that steady-state labeling can be achieved in cell cultures within 4 to 24 hours, depending on the cell type and metabolic rate nih.govfrontiersin.orgmdpi.com.

In contrast to steady-state MFA, Isotopic Non-Stationary MFA (INST-MFA) accounts for changes in metabolite labeling patterns over time. This method is employed when metabolic states are dynamic, or when shorter labeling periods are desired to capture transient flux information frontiersin.orgfrontiersin.orgrsc.orgacs.org. INST-MFA requires sampling at multiple time points during the labeling period, capturing the kinetics of label incorporation.

The experimental design for INST-MFA involves exposing the biological system to this compound for defined intervals, followed by sample collection at each interval. This allows for the observation of how the label propagates through the metabolic network as it changes. For example, deuterium-labeled glucose ([D7]-glucose) has been used in advanced imaging techniques (STRIDE) to visualize the spatial and temporal distribution of biosynthetic activities, effectively capturing dynamic processes springernature.com. The analysis of these time-course labeling data requires more complex computational models that solve differential equations, rather than the algebraic balance equations used in steady-state MFA rsc.orgrsc.orgacs.org.

Pulse-Chase Labeling Strategies Utilizing this compound

Pulse-chase labeling is a powerful technique used to study the dynamics of molecular synthesis, degradation, and transport over time neb.comwikipedia.org. In this strategy, cells or tissues are first exposed to a labeled compound (the "pulse"), such as this compound, for a limited period. This allows the label to be incorporated into newly synthesized molecules. Subsequently, the labeled medium is replaced with an unlabeled version of the same compound (the "chase"). This chase period dilutes the label in newly synthesized molecules, allowing researchers to track the fate of the initially labeled molecules over time springernature.comneb.comwikipedia.orgnih.gov.

For instance, studies have utilized deuterium-labeled glucose ([D7]-glucose) in pulse-chase experiments to visualize the temporal synthesis of macromolecules like glycogen (B147801) and lipids in mouse liver tissue springernature.com. By employing different labeled glucose isotopologues, researchers can differentiate between molecules synthesized during distinct time windows. Another example involves using radiolabeled glucose in a pulse-chase setup to indirectly evaluate glycogen-derived anaplerosis by tracking the release of ³H₂O during glycogenolysis nih.gov. The choice of pulse duration and chase period is critical and depends on the specific metabolic process being investigated, ranging from minutes to hours.

Preparation of Biological Systems for this compound Administration

The successful implementation of tracer studies with this compound necessitates careful preparation of the biological system to ensure optimal label incorporation and accurate data acquisition.

Cell culture models offer a controlled environment for isotopic tracing experiments. The preparation involves culturing cells in a defined medium supplemented with this compound. Key considerations include:

Media Composition: Basal media like DMEM or RPMI are commonly used, supplemented with this compound at physiological concentrations (e.g., 5-11 mM) nih.govfrontiersin.orgmdpi.com. The use of dialyzed fetal bovine serum (FBS) is often preferred over standard FBS, as it lacks endogenous small molecule metabolites that could confound the isotopic tracing nih.gov.

Cell Seeding and Adherence: Cells are typically seeded at an appropriate density to allow for optimal growth and adherence before the introduction of the labeled tracer. The duration of adherence and initial growth phase is crucial for establishing a healthy cell population nih.govfrontiersin.org.

Labeling Period: The duration of incubation with this compound is determined by the experimental goal, whether aiming for steady-state labeling or capturing transient dynamics in INST-MFA or pulse-chase experiments nih.govfrontiersin.orgmdpi.com.

Quenching and Extraction: At the end of the labeling period, cells are typically "quenched" to rapidly halt metabolic activity and preserve metabolite pools. This is often achieved by rapid washing with cold buffers or snap-freezing mdpi.com. Metabolites are then extracted using appropriate solvent systems for subsequent analysis nih.govfrontiersin.orgmdpi.com.

Studies using ex vivo tissue systems, such as isolated organs or tissue slices, provide insights into metabolism in a more physiologically relevant context than cell cultures. Preparation involves maintaining tissue viability and metabolic function during incubation with the tracer.

Tissue Dissection and Preparation: Tissues are carefully dissected under sterile conditions. For example, retinal tissue punches are used for metabolic analysis jove.com, while isolated muscles are used to study glucose uptake plos.org. Tissues may be minced or kept whole depending on the assay jove.comnih.govcdutcm.edu.cn.

Perfusion or Incubation Buffers: Tissues are typically incubated or perfused in a buffer solution that maintains physiological conditions and provides necessary nutrients. These buffers often contain a balanced salt solution (e.g., Hanks' Balanced Salt Solution) supplemented with glucose (often unlabeled, unless the experiment specifically requires labeled buffer), pyruvate (B1213749), and glutamine to support cellular respiration and glycolysis jove.comnih.gov. For tracer studies, this compound would be added to this buffer.

Maintaining Viability: Temperature control (e.g., 37°C) and appropriate oxygenation are critical for maintaining tissue viability and metabolic activity during ex vivo experiments jove.comnih.govcdutcm.edu.cn.

Sampling and Analysis: Following incubation with this compound, tissues are processed for metabolite extraction and analysis, similar to cell culture studies, or analyzed directly using specialized equipment like Seahorse analyzers for extracellular flux measurements jove.comnih.gov.

Advanced Analytical Techniques for D Glucose 4 C D Metabolite Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) and Carbon-13 Detection

NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed structural information about molecules. For isotopically labeled compounds like D-Glucose-4-C-d, NMR is crucial for confirming the presence and location of deuterium (²H) and carbon-13 (¹³C) labels.

One-Dimensional (1D) NMR for Isotopic Abundance

One-dimensional NMR techniques, such as ¹H, ¹³C, and ²H NMR, are fundamental for assessing isotopic enrichment.

¹³C NMR : This technique directly detects the ¹³C isotope, which has a natural abundance of approximately 1.1%. When D-glucose is enriched with ¹³C at specific positions, ¹³C NMR spectra will show signals corresponding to these labeled carbons, with their intensity directly correlating to the ¹³C abundance cancer.govsigmaaldrich.comcambridge.orgwikipedia.org.

²H NMR : Deuterium NMR is specifically used to detect the ²H isotope. The presence of deuterium at the C4 position of this compound will result in a distinct signal in the ²H NMR spectrum, allowing for direct quantification of deuterium enrichment at that specific site wikipedia.orgirisotope.com. The signal intensity in 1D NMR spectra is proportional to the number of nuclei contributing to that signal, thus providing a measure of isotopic abundance wikipedia.orgirisotope.com.

Two-Dimensional (2D) NMR (e.g., HSQC, HMBC) for Positional Labeling Analysis

While 1D NMR confirms the presence of isotopes, 2D NMR techniques are essential for determining the precise location of these labels within the molecule, which is critical for positional isomers like this compound.

Heteronuclear Single Quantum Coherence (HSQC) : HSQC experiments correlate the signals of protons (¹H) with those of directly bonded heteronuclei, such as ¹³C or ²H acs.org. For this compound, an HSQC experiment can map the ¹H signals of the glucose molecule to their directly attached carbons. If the C4 carbon is labeled with deuterium, the ¹H signal at C4 will show a correlation, and the absence or altered coupling in the ²H spectrum can confirm the deuterium's position. This technique is vital for confirming that the deuterium is indeed at the C4 position researchgate.netuc.pt.

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC spectroscopy provides correlations between protons and carbons that are separated by two or three bonds acs.org. This technique is valuable for confirming the connectivity and positional integrity of the labeled glucose molecule by establishing through-bond correlations that can be used to build a complete structural map, thereby verifying the C4 labeling.

High-Resolution NMR Applications in Labeled Metabolite Identification

High-resolution NMR offers superior spectral dispersion and sensitivity, enabling the detailed structural elucidation of labeled metabolites. This is particularly important when analyzing complex biological samples where this compound might be metabolized into various downstream products. High-resolution NMR allows for the precise identification of labeled metabolites by distinguishing subtle differences in chemical shifts and coupling patterns that arise from isotopic substitution researchgate.net. This capability is crucial for accurately identifying and quantifying the metabolic fate of this compound, differentiating it from endogenous unlabeled glucose and other cellular components.

Mass Spectrometry (MS) Platforms for Deuterium Isotope Tracing

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions, making it ideal for detecting and quantifying isotopically labeled compounds based on their mass differences.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Derivatization and Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile and semi-volatile compounds. However, glucose, being a polar and non-volatile molecule, requires derivatization to become amenable to GC analysis masonaco.orgshimadzu.com. Common derivatization methods include silylation or acetylation, which convert glucose into more volatile derivatives masonaco.orgshimadzu.com.

Upon derivatization, this compound will exhibit a mass shift compared to unlabeled glucose due to the presence of deuterium at the C4 position. GC-MS can separate these derivatives based on their volatility and then detect them based on their mass-to-charge ratio. The mass difference allows for the quantification of the labeled glucose. Fragmentation patterns generated during the ionization process in MS can also provide structural information, further aiding in the identification of labeled metabolites springernature.comnih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of polar and non-volatile metabolites, such as glucose, as it does not typically require derivatization mdpi.comresearchgate.netckisotopes.com. In LC-MS, the sample is separated by liquid chromatography, and the eluent is then introduced into the mass spectrometer.

For this compound, LC-MS can directly detect the mass difference introduced by the deuterium label. This allows for the sensitive and specific detection of labeled glucose within complex biological samples like cell extracts or plasma mdpi.comresearchgate.netckisotopes.comcas.cz. By monitoring specific mass transitions, researchers can quantify the relative abundance of labeled versus unlabeled glucose, providing insights into metabolic flux and pathway utilization. LC-MS is a cornerstone of metabolomics, enabling the profiling of a wide range of polar metabolites, including isotopically labeled sugars irisotope.commdpi.comresearchgate.netckisotopes.com.

Table 1: Analytical Techniques for Labeled Glucose Analysis

| Technique | Detection Principle | Application to this compound | Key Information Gained |

| NMR Spectroscopy | |||

| 1D NMR (¹H, ¹³C, ²H) | Detects nuclear magnetic properties. ¹³C NMR shows ¹³C presence, ²H NMR directly detects deuterium. Signal intensity reflects isotopic abundance. | Quantifies deuterium enrichment at C4 and ¹³C presence. | Isotopic abundance, basic presence of labels. |

| 2D NMR (HSQC, HMBC) | Heteronuclear correlation spectroscopy. HSQC links ¹H to directly bonded ¹³C/²H. HMBC links ¹H to ¹³C over multiple bonds. | Pinpoints the exact position of deuterium (or ¹³C) labeling. | Positional isomer identification, structural confirmation. |

| High-Resolution NMR | Provides high spectral dispersion and sensitivity. | Enables precise identification and structural elucidation of labeled glucose and its metabolites. | Detailed structural characterization, differentiation from similar compounds. |

| Mass Spectrometry (MS) | |||

| GC-MS | Separation by GC, followed by ionization and mass analysis. Requires derivatization for glucose. | Detects mass shifts in derivatized glucose due to deuterium at C4. | Mass-to-charge ratio (m/z) shift indicating deuterium presence, fragmentation patterns for structural clues. |

| LC-MS | Separation by LC, followed by ionization and mass analysis. Suitable for polar metabolites. | Detects mass shifts in glucose due to deuterium at C4 without derivatization. | m/z shift indicating deuterium presence, quantification of labeled vs. unlabeled glucose. |

Applications of D Glucose 4 C D in Biochemical Pathway Elucidation and Metabolic Mapping

Elucidation of Central Carbon Metabolism Fluxes

Stable isotope tracing is a cornerstone of metabolic flux analysis, a technique used to quantify the rates of metabolic reactions within a biological system. The choice of isotopic label and its position on a substrate like glucose determines which pathways can be effectively interrogated.

Glycolysis and Gluconeogenesis Pathway Analysis

The glycolytic pathway, the central route for glucose catabolism, involves a series of enzymatic steps that would significantly impact a deuterium (B1214612) label at the C4 position of glucose. Following phosphorylation to glucose-6-phosphate and isomerization to fructose-6-phosphate, the six-carbon sugar is cleaved by aldolase (B8822740) into two three-carbon molecules: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (G3P). The C4 of the original glucose molecule becomes the C1 of glyceraldehyde-3-phosphate.

During the subsequent oxidation of G3P to 1,3-bisphosphoglycerate, a reaction catalyzed by glyceraldehyde-3-phosphate dehydrogenase, the hydrogen (or deuterium) at the C1 position of G3P is removed. This means that the deuterium label of D-Glucose-4-C-d is lost to the surrounding aqueous environment at this stage of glycolysis.

Table 1: Fate of Deuterium from this compound in Glycolysis

| Glycolytic Intermediate | Carbon Correspondence to Glucose C4 | Deuterium Label Status | Enzymatic Step of Label Loss |

|---|---|---|---|

| Glucose-6-phosphate | C4 | Retained | - |

| Fructose-6-phosphate | C4 | Retained | - |

| Glyceraldehyde-3-phosphate | C1 | Retained | - |

| 1,3-Bisphosphoglycerate | C1 | Lost | Glyceraldehyde-3-phosphate dehydrogenase |

| Pyruvate (B1213749) | C1 | Absent | - |

In gluconeogenesis, the reverse pathway of glycolysis, the same enzymatic step would be relevant. The condensation of a three-carbon precursor to form fructose-1,6-bisphosphate would involve the addition of a hydrogen atom at the position corresponding to C4 of glucose. Therefore, studies of gluconeogenesis using deuterated water (D₂O) as a tracer would result in the incorporation of deuterium at this position.

Tricarboxylic Acid (TCA) Cycle Activity Assessment

As the deuterium label from this compound is lost during glycolysis before the formation of pyruvate, this tracer cannot be used to assess the entry of glucose-derived carbons into the tricarboxylic acid (TCA) cycle. Tracers with labels on carbons that are retained through glycolysis, such as ¹³C-labeled glucose (e.g., [U-¹³C]glucose or [1,2-¹³C]glucose), are necessary for this purpose. These tracers allow for the analysis of isotopomer distribution in TCA cycle intermediates like citrate (B86180) and glutamate (B1630785), providing detailed information about cycle flux and anaplerotic contributions.

Pentose (B10789219) Phosphate Pathway (PPP) Contribution Determination

The pentose phosphate pathway (PPP) is a crucial alternative route for glucose metabolism that generates NADPH and precursors for nucleotide biosynthesis. The entry point into the oxidative branch of the PPP is the dehydrogenation of glucose-6-phosphate at the C1 position, catalyzed by glucose-6-phosphate dehydrogenase (G6PD). This initial step does not involve the C-H bond at the C4 position.

However, the non-oxidative branch of the PPP involves a series of carbon-shuffling reactions catalyzed by transketolase and transaldolase. These enzymes interconvert three, four, five, six, and seven-carbon sugar phosphates. The fate of the C4 of glucose in these rearrangements is complex.

Investigation of Anabolic and Catabolic Processes

Isotopically labeled glucose is a powerful tool for tracing the contribution of glucose carbons to the biosynthesis of macromolecules such as lipids and amino acids.

De Novo Biosynthesis of Lipids and Fatty Acids

De novo lipogenesis, the synthesis of fatty acids from non-lipid precursors, primarily utilizes acetyl-CoA derived from glucose. Glucose is first converted to pyruvate through glycolysis, and then pyruvate enters the mitochondria and is converted to acetyl-CoA. This acetyl-CoA is then transported to the cytosol in the form of citrate for fatty acid synthesis.

As the deuterium label from this compound is lost during glycolysis, it cannot be used to trace the carbon backbone of glucose into fatty acids. However, the pentose phosphate pathway, which can be influenced by modifications at the C4 position of glucose, is a critical source of the NADPH required for the reductive biosynthesis of fatty acids. Therefore, this compound could potentially be used to investigate the regulation of NADPH production via the PPP and its subsequent impact on de novo lipogenesis, albeit indirectly.

Table 2: Utility of this compound in Tracing Biosynthetic Pathways

| Biosynthetic Pathway | Precursor from Glucose Metabolism | Role of PPP | Direct Tracing with this compound | Potential Indirect Application |

|---|---|---|---|---|

| De Novo Lipogenesis | Acetyl-CoA | Provides NADPH | No (label is lost) | Studying the link between PPP and fatty acid synthesis |

| Amino Acid Biosynthesis | Various glycolytic and TCA cycle intermediates | Provides precursors (e.g., ribose-5-phosphate (B1218738) for histidine) | No (label is lost) | Investigating the role of PPP in amino acid precursor synthesis |

Amino Acid Biosynthesis and Turnover Studies

The carbon skeletons of many non-essential amino acids are derived from intermediates of glycolysis and the TCA cycle. For example, 3-phosphoglycerate (B1209933) is a precursor for serine, which in turn can be converted to glycine (B1666218) and cysteine. Pyruvate is a precursor for alanine, and TCA cycle intermediates α-ketoglutarate and oxaloacetate are precursors for glutamate and aspartate, respectively.

Given that the deuterium label from this compound is lost before the formation of these key precursor molecules, it is not a suitable tracer for directly monitoring the incorporation of the glucose backbone into amino acids. Studies aiming to quantify the contribution of glucose to amino acid biosynthesis typically employ ¹³C-labeled glucose tracers.

Glycogen (B147801) Synthesis and Degradation Dynamics

The study of glycogen metabolism, a critical process for glucose homeostasis in animals, is significantly enhanced by the use of isotopically labeled glucose analogues like this compound. Glycogen, a branched polymer of glucose, serves as the primary short-term energy reserve, stored mainly in the liver and skeletal muscle. basicmedicalkey.com The dynamic balance between its synthesis (glycogenesis) and breakdown (glycogenolysis) is tightly regulated by hormones such as insulin (B600854) and glucagon. nih.gov

By introducing this compound into a biological system, researchers can trace the journey of the deuterium-labeled glucose molecule as it becomes incorporated into and released from glycogen stores. After cellular uptake, this compound is phosphorylated to Glucose-6-phosphate, isomerized to Glucose-1-phosphate, and then activated to Uridine diphosphate (B83284) glucose (UDP-glucose). researchgate.net The enzyme glycogen synthase then transfers the labeled glucosyl unit from UDP-glucose to a growing glycogen chain. nyu.eduagrilife.org

Conversely, during glycogenolysis, glycogen phosphorylase catalyzes the release of labeled Glucose-1-phosphate units from the glycogen polymer. nih.gov By tracking the rate of appearance and disappearance of the deuterium label within the glycogen pool using techniques like mass spectrometry or specialized imaging, scientists can precisely quantify the flux through these pathways. springernature.com This allows for a detailed understanding of how various physiological states (e.g., fasting, exercise) or pathological conditions affect the rates of glycogen synthesis and degradation. nih.govresearchgate.net

Table 1: Key Enzymes in Glycogen Dynamics

| Pathway | Enzyme | Function |

|---|---|---|

| Glycogenesis (Synthesis) | Phosphoglucomutase | Converts Glucose-6-phosphate to Glucose-1-phosphate. basicmedicalkey.com |

| UDP-glucose pyrophosphorylase | Forms the activated sugar donor UDP-glucose from UTP and Glucose-1-phosphate. nyu.edu | |

| Glycogen Synthase | Adds glucosyl units from UDP-glucose to the growing glycogen chain. agrilife.org | |

| Glycogen Branching Enzyme | Creates α-1,6 glycosidic branches in the polymer. researchgate.net | |

| Glycogenolysis (Degradation) | Glycogen Phosphorylase | Removes terminal glucosyl residues as Glucose-1-phosphate from the non-reducing ends. nih.gov |

| Glycogen Debranching Enzyme | Removes branches, allowing further degradation by phosphorylase. researchgate.net | |

| Phosphoglucomutase | Converts Glucose-1-phosphate to Glucose-6-phosphate for entry into other pathways. basicmedicalkey.com |

Nucleic Acid Synthesis and Dynamics

Glucose is a fundamental precursor not only for energy production but also for the biosynthesis of essential macromolecules, including the nucleic acids DNA and RNA. nih.gov The deuterium label in this compound serves as a powerful tracer to elucidate the contribution of glucose to nucleotide synthesis. This occurs through two principal routes: the formation of the ribose sugar backbone and the synthesis of nucleotide bases.

The pentose phosphate pathway (PPP), which branches from glycolysis, utilizes glucose to produce ribose-5-phosphate, the sugar component of all nucleotides. More indirectly, intermediates from glycolysis can be diverted into biosynthetic pathways for amino acids. Specifically, the glycolytic intermediate 3-phosphoglycerate is the precursor for the synthesis of the amino acid serine, which can then be converted to glycine. nih.gov The carbon atoms from glycine are directly incorporated into the purine (B94841) ring structure of adenine (B156593) and guanine.

Research in proliferating cells, such as hepatoma cells, has demonstrated that a significant portion of glucose carbons are incorporated into nucleic acid bases. nih.gov By administering this compound, the deuterium label can be followed from the glucose molecule through glycolysis and the serine/glycine synthesis pathway, ultimately into the purine bases. nih.gov Techniques such as Spectral Tracing of Deuterium Isotope (STRIDE) microscopy can visualize the incorporation of deuterium from labeled glucose into newly synthesized DNA and RNA. springernature.com This allows for the quantification of the rate at which glucose contributes to nucleic acid synthesis, providing critical insights into the metabolic demands of cell proliferation.

Studies on Specialized and Unusual Sugar Biosynthesis Pathways

Enzymatic Mechanisms of Deoxysugar Formation from D-Glucose Precursors

Deoxysugars are carbohydrates that have had one or more hydroxyl groups replaced by a hydrogen atom. They are vital components of many natural products, including numerous antibiotics. washington.edu The biosynthesis of these specialized sugars typically begins with common nucleotide-activated sugars, such as thymidine (B127349) diphosphate glucose (TDP-glucose), derived from D-glucose. washington.edunih.gov The use of this compound is particularly valuable for studying the mechanisms of the enzymes involved in these transformations, especially those that act on the C-4 position.

A common and crucial first step in many deoxysugar biosynthetic pathways is catalyzed by NDP-D-glucose 4,6-dehydratases. nih.gov These enzymes convert an NDP-glucose into an NDP-4-keto-6-deoxy-D-glucose intermediate. This reaction involves an oxidation at the C-4 hydroxyl group to form a ketone. When this compound is used as the precursor, the deuterium atom is located at this precise site of oxidation. Studying the kinetic isotope effect of this C-D bond cleavage provides detailed information about the transition state of the reaction, helping to elucidate the enzymatic mechanism. nih.gov This intermediate, TDP-4-keto-6-deoxy-D-glucose, is a branch point for pathways leading to a wide variety of 2-, 3-, 4-, and 6-deoxysugars. washington.edunih.gov

Table 2: Example Enzymatic Steps in Deoxysugar Precursor Formation

| Step | Substrate | Enzyme | Product | Significance |

|---|---|---|---|---|

| 1 | D-Glucose-1-Phosphate | dTDP-glucose synthase | dTDP-D-glucose | Activation of glucose for modification. washington.edu |

| 2 | dTDP-D-glucose | dTDP-D-glucose 4,6-dehydratase | dTDP-4-keto-6-deoxy-D-glucose | Formation of the key 4-keto intermediate and deoxygenation at C-6. nih.gov |

| 3 | dTDP-4-keto-6-deoxy-D-glucose | Various (e.g., 2,3-dehydratases, 3-dehydratases) | Various dTDP-dideoxy sugars | Subsequent deoxygenation steps to generate diverse deoxysugars. washington.edunih.gov |

Substrate Specificity of Glycosyltransferases and Isomerases

Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from an activated donor, such as UDP-glucose, to an acceptor molecule, forming glycosidic bonds. cazypedia.org These enzymes are responsible for the synthesis of oligosaccharides, polysaccharides, and glycoconjugates. Their specificity for both the sugar donor and the acceptor is critical for building correct biological structures. This compound, and its activated form UDP-D-Glucose-4-C-d, can be employed as a tool to probe the substrate tolerance and specificity of these enzymes. By presenting a glycosyltransferase with the deuterated sugar donor, researchers can determine if the modification at the C-4 position affects binding or catalytic efficiency. nih.gov

Isomerases and epimerases are enzymes that catalyze structural rearrangements of molecules. In carbohydrate metabolism, certain epimerases act at the C-4 position to interconvert sugars, such as UDP-glucose and UDP-galactose. The deuterium label in this compound is a direct mechanistic probe for these enzymes. The reaction mechanism often involves the abstraction of a hydride from the C-4 position, and the presence of a stronger C-D bond in place of a C-H bond can lead to a measurable kinetic isotope effect, providing evidence for the proposed mechanism.

Understanding Metabolic Reprogramming in Cellular Phenotypes (e.g., in research models of altered metabolism)

Metabolic reprogramming is a hallmark of many cellular phenotypes, most notably in cancer cells. mdpi.comnih.gov This reprogramming often involves a shift in glucose metabolism, where cells exhibit increased rates of glycolysis and lactate (B86563) production even in the presence of sufficient oxygen—a phenomenon known as the "Warburg effect". nih.gov Isotopically labeled tracers like this compound are indispensable tools for mapping these altered metabolic fluxes and understanding the underlying biochemical changes. nih.govpnas.org

In research models of altered metabolism, this compound is administered to cells or organisms, and the fate of the deuterium label is tracked through various metabolic pathways. Using techniques like deuterium magnetic resonance imaging or mass spectrometry, scientists can quantify the portion of glucose that is converted to lactate versus the amount that enters the TCA cycle for oxidative phosphorylation. frontiersin.org This provides a quantitative measure of the glycolytic shift.

Furthermore, these tracing studies can reveal how glucose carbons are rerouted to other biosynthetic pathways that support proliferation, such as the pentose phosphate pathway (for nucleotide synthesis) and the serine/glycine synthesis pathway. nih.gov This detailed metabolic mapping helps identify key enzymatic nodes and transporters (like GLUT1 or HK2) that are upregulated in the reprogrammed state. mdpi.comresearchgate.net Understanding these metabolic vulnerabilities opens new avenues for developing therapeutic strategies that target the unique metabolic dependencies of these cells. nih.gov

Table 3: Metabolic Reprogramming and Tracer Analysis

| Metabolic Feature | Typical Phenotype | Reprogrammed Phenotype (e.g., Cancer) | Role of this compound Tracer |

|---|---|---|---|

| Primary Glucose Fate | Oxidative Phosphorylation (TCA Cycle) | Aerobic Glycolysis (Lactate Production) | Quantifies the flux of the deuterium label into lactate vs. TCA cycle intermediates. frontiersin.org |

| Glycolytic Rate | Low to Moderate | High | Measures the rate of label incorporation into glycolytic products. |

| Biosynthetic Pathways | Balanced | Upregulated (e.g., PPP, Serine Synthesis) | Tracks the diversion of the deuterium label into biomass precursors like nucleotides and amino acids. nih.gov |

| Key Enzymes | Standard expression | Overexpression of enzymes like GLUT1, HK2, PFKFB4. mdpi.comresearchgate.net | Helps correlate metabolic flux with the expression levels of specific enzymes. |

Computational and Modeling Approaches Integrated with D Glucose 4 C D Data

Principles of Metabolic Flux Analysis (MFA) Software and Algorithms

Metabolic Flux Analysis (MFA) is a computational method used to quantify the rates (fluxes) of intracellular reactions. When stable isotope tracers are used, this is often specified as ¹³C-MFA or, in the case of deuterium (B1214612), ²H-MFA. The core principle involves developing a mathematical model of a metabolic network and using it to simulate isotopic labeling patterns. Algorithms then adjust the flux values to minimize the difference between the simulated and experimentally measured labeling patterns.

A significant challenge when using deuterium tracers is the Kinetic Isotope Effect (KIE) . The doubling of mass when a hydrogen atom (¹H) is replaced by a deuterium atom (²H) can significantly slow down the rate of bond-breaking reactions, a phenomenon less pronounced with heavier isotopes like ¹³C. wikipedia.orgnih.gov The rate of a reaction involving a carbon-hydrogen bond is typically 6–10 times faster than the equivalent reaction with a carbon-deuterium bond. wikipedia.org This effect must be accounted for within MFA algorithms to prevent inaccurate flux estimations. However, some studies have found the KIE for specific deuterated glucose tracers to be relatively small (4–6%), suggesting its impact can be context-dependent. nih.gov Another challenge is the potential for deuterium label loss through exchange reactions with the large pool of unlabeled hydrogen atoms in the cellular environment. nih.gov

Several software packages have been developed to perform MFA, though many were initially designed for ¹³C data.

INCA (Isotopomer Network Compartmental Analysis) : A powerful MATLAB-based software package for both steady-state and isotopically non-stationary MFA. INCA is versatile and can handle data from various tracer combinations, including mixtures of ²H and ¹³C. oup.comvanderbilt.edu

Metran : A software tool built on the Elementary Metabolite Unit (EMU) framework, which significantly speeds up the complex calculations required for MFA. nih.govumich.edunih.gov It is capable of flux determination, statistical analysis, and confidence interval calculation. umich.edunih.gov

ML-Flux : A recent innovation that uses a machine learning framework to decipher isotope labeling patterns. nih.gov Neural networks were trained on a vast number of isotope pattern-flux pairs from 26 different tracers, including ²H-glucose. nih.gov This approach can impute missing data and is reported to be more accurate and significantly faster than traditional least-squares methods. nih.gov

| MFA Software/Framework | Key Features | Isotope Capability |

| INCA | Performs steady-state and non-stationary MFA. Can regress multiple experiments simultaneously. | Supports various isotopes, including combinations of ²H and ¹³C. vanderbilt.edu |

| Metran | Based on the Elementary Metabolite Unit (EMU) framework for efficient computation. Includes statistical analysis and experiment design tools. umich.edumit.edu | Primarily developed for ¹³C-MFA, but the EMU framework is adaptable. nih.gov |

| ML-Flux | Machine learning framework using trained neural networks for rapid flux prediction. nih.gov | Trained on and compatible with data from ²H-glucose and ¹³C-glucose/glutamine tracers. nih.gov |

Genome-Scale Metabolic Network Reconstruction and Analysis

Genome-scale metabolic models (GSMMs) are comprehensive, mathematically structured knowledge bases of all known metabolic reactions in an organism. nih.gov The reconstruction process involves annotating an organism's genome to identify all metabolic genes and their corresponding reactions, which are then compiled into a single network. nih.gov

Constraint-based modeling is then used to analyze the capabilities of the reconstructed network. While flux data derived from isotopic tracers is a powerful tool for validating and refining GSMMs by comparing model predictions with experimental flux measurements, the literature does not prominently feature specific examples of D-Glucose-4-C-d data being used for the de novo reconstruction or large-scale refinement of a GSMM. Instead, tracer data is more commonly used to analyze fluxes within a well-established central metabolic network that is a subset of the complete genome-scale model.

Constraint-Based Modeling for Flux Prediction and Metabolic Engineering Strategies

Constraint-based modeling (CBM) is a framework for predicting metabolic flux distributions without requiring detailed kinetic information. frontiersin.orgresearchgate.net The approach relies on imposing physicochemical constraints on the metabolic network, most notably the steady-state assumption, where the production rate of each intracellular metabolite equals its consumption rate. frontiersin.org This creates a space of possible flux distributions. Flux Balance Analysis (FBA) is a common CBM method that finds an optimal flux distribution within this space by maximizing or minimizing a specific biological objective, such as biomass production. researchgate.net

Data from isotopic tracers like this compound are invaluable for CBM because the experimentally determined fluxes can be applied as additional constraints, significantly narrowing the range of possible solutions and leading to more accurate predictions of the true metabolic state. nih.gov

One advanced application is Multi-Objective Metabolic Flux Analysis (MOMFA) , which has been used with data from deuterated glucose tracers. In a study of cancer cells, MOMFA was used to predict Pareto-optimal fluxes—representing the trade-offs between competing cellular objectives like maximizing growth and maximizing survival. researchgate.net By integrating data from 3-²H-glucose and 4-²H-glucose, this modeling approach could predict how cells would reroute fluxes to compensate for metabolic stress, such as NAD⁺ depletion. researchgate.net These predictions inform metabolic engineering strategies by identifying non-intuitive targets for pathway optimization.

Isotopic Data Integration for Quantitative Flux Determination

The integration of isotopic data from this compound is used to trace the fate of hydrogen atoms and the redox cofactors they are transferred to, providing quantitative insights that are distinct from the carbon-tracing focus of ¹³C isotopes. researchgate.net

A primary application is the deconvolution of nicotinamide adenine (B156593) dinucleotide (NAD⁺/NADH) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺/NADPH) production and consumption.

Tracing Glycolytic NADH : When cells are cultured with [4-²H]-glucose (this compound), the deuterium atom is transferred specifically to NAD⁺ during the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reaction in glycolysis, forming deuterated NADH ([²H]-NADH). researchgate.netnih.gov By measuring the enrichment of deuterium in downstream metabolites like lactate (B86563) and serine, the flux of glycolytic NADH production can be quantified. researchgate.netnih.gov

Tracing Pentose (B10789219) Phosphate Pathway NADPH : In contrast, [3-²H]-glucose is used to trace the production of NADPH in the oxidative pentose phosphate pathway (PPP). nih.gov

This ability to trace hydrogen allows researchers to map the flow of reducing equivalents, which is critical for understanding cellular redox balance and energy metabolism. For example, stable-isotope tracing with 4-²H-glucose has been used to demonstrate how cancer cells lacking a key electron transport chain component compensate by reversing the flux through the mitochondrial MTHFD2 enzyme to regenerate NAD⁺ from NADH. researchgate.net

| Deuterated Glucose Tracer | Primary Pathway Traced | Key Cofactor Labeled | Research Finding |

| [4-²H]-glucose | Glycolysis (GAPDH reaction) | NADH | Used to quantify glycolytic NADH production and trace its subsequent metabolic fate. researchgate.netnih.gov |

| [3-²H]-glucose | Pentose Phosphate Pathway | NADPH | Used to quantify NADPH production from the oxidative PPP. nih.gov |

Flux-Sum Coupling Analysis for Understanding Metabolite Interdependencies

Flux-Sum Coupling Analysis (FSCA) is a metabolite-centric, constraint-based computational method used to analyze the interdependencies between metabolites within a metabolic network. It builds upon the concept of flux-sum—the total rate of all reactions producing or consuming a specific metabolite. FSCA categorizes pairs of metabolites based on how their flux-sums are related, identifying pairs that are fully coupled (their flux-sums must maintain a fixed ratio), partially coupled, or directionally coupled.

This analysis provides insight into the structural and functional organization of the metabolic network. However, FSCA is a theoretical analysis based on the stoichiometry of the network model itself. It does not directly integrate experimental data from isotopic tracers like this compound. The predictions from FSCA are independent of the specific isotopic labeling patterns measured in an experiment.

Prediction of Reaction Yields and Optimization of Metabolic Pathways in Research Systems

A central goal of metabolic engineering is to optimize cellular metabolism to maximize the production yield of a desired compound, such as a biofuel or pharmaceutical. researchgate.net MFA is a key tool in this process, as the quantitative flux maps it generates can identify reaction bottlenecks, pinpoint competing pathways that divert precursors away from the target product, and reveal cellular redox and energy imbalances.

By providing unique information on hydrogen transfer and NADH/NADPH fluxes, data from this compound can offer specific insights to guide pathway optimization. For instance, if a biosynthetic pathway requires a specific cofactor (e.g., NADPH) and MFA with [3-²H]-glucose reveals that its production is a rate-limiting step, engineering efforts can be directed toward upregulating the pentose phosphate pathway or other NADPH-producing reactions.

While the flux data generated from this compound experiments is used to inform these metabolic engineering strategies, specific studies that demonstrate a complete cycle—from prediction using this compound data to the experimental validation of an improved reaction yield—are not yet widely reported in the literature.

Deuterium Isotope Effects in D Glucose 4 C D Metabolic Studies

Examination of Kinetic Isotope Effects (KIEs) on Enzymatic Reactions

The replacement of a light hydrogen atom (protium, ¹H) with a heavier deuterium (B1214612) atom (²H or D) at a specific position on a substrate molecule can alter the rate of an enzyme-catalyzed reaction. This phenomenon, known as the Kinetic Isotope Effect (KIE), arises because the greater mass of deuterium results in a lower zero-point vibrational energy for the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is part of the rate-determining step.

In the context of D-glucose metabolism, deuteration can influence the kinetics of several key enzymatic reactions. While studies on perdeuterated glucose (where all non-exchangeable hydrogens are replaced by deuterium) have shown a general slowing of flux through glycolysis, the effects of site-specific deuteration, such as at the C-4 position, are linked to specific enzymatic steps. ismrm.org A primary isotope effect occurs when the C-D bond at the labeled position is broken during the rate-limiting step of the reaction. nih.gov A secondary isotope effect can be observed even if the C-D bond is not broken, due to changes in hybridization or steric environment of the carbon atom during the reaction. nih.gov

For D-Glucose-4-C-d, a key enzyme of interest is fructose-bisphosphate aldolase (B8822740) . This enzyme cleaves fructose-1,6-bisphosphate (FDP), which is formed from glucose, into two triose phosphates: glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (B84403) (DHAP). The C-4 of the original glucose molecule corresponds to the C-3 of G3P. Although the C-H bond at this position is not directly cleaved in the aldolase reaction itself, the enzymatic mechanism can be sensitive to isotopic substitution at this position, potentially leading to a secondary KIE.

| Deuterated Substrate | Metabolic Product | Observed KIE (kH/kD) | Reference |

|---|---|---|---|

| [6,6-²H₂]-glucose | Lactate (B86563) | ~1.04 | nih.gov |

| [6,6-²H₂]-glucose | Glutamate (B1630785) | ~1.035 | nih.gov |

| [6,6-²H₂]-glucose | Glutamine | ~1.02 | nih.gov |

| [U-²H₇,U-¹³C₆]glucose | Lactate | ~1.56 (Ratio of lactate from [1,6-¹³C₂]glucose vs. deuterated glucose was 1:0.64) | ismrm.org |

These findings underscore the necessity of accounting for KIEs when using this compound in quantitative metabolic studies, as the observed rate of appearance of downstream metabolites may be influenced not only by metabolic flux but also by the isotopic composition of the tracer. ismrm.org

Influence of Deuteration on Metabolic Flux Distribution and Pathway Branching

Conversely, other research has demonstrated that deuteration can indeed reduce the flux through glycolysis to lactate. ismrm.org Isotope effects can also become apparent when comparing the fate of different atoms within the same molecule. For example, studies using glucose labeled with deuterium at both C-3 and C-5 have shown that the ratio of deuterium at these positions in downstream metabolites can deviate from the starting ratio. diabetesjournals.orgnih.gov This change can be attributed to a combination of selective deuterium loss through transaldolase exchange and/or selective retention of deuterium at C-3 due to a KIE at the triosephosphate isomerase reaction. diabetesjournals.orgnih.gov Such effects can alter the apparent contribution of pathways like gluconeogenesis if not properly accounted for. diabetesjournals.org

| Tracer | Observation | Implication for Metabolic Flux | Reference |

|---|---|---|---|

| [U-²H₇,U-¹³C₆]glucose | The ratio of lactate produced from non-deuterated glucose versus deuterated glucose was 1:0.64. | Deuteration reduced overall flux through glycolysis to lactate. | ismrm.org |

| [U-²H₇,U-¹³C₆]glucose | A substantial KIE was observed in the metabolism to alanine and glutamate. | Deuteration slows the entry of pyruvate (B1213749) into the TCA cycle via alanine aminotransferase. | nih.gov |

| C5/C3 deuterated glucose | The C5-to-C3 deuterium ratio in UDP-glucose was lower than in the infusate. | Indicates selective loss of C5 deuterium (e.g., via transaldolase) or selective retention of C3 deuterium (KIE at triosephosphate isomerase), affecting pathway analysis. | diabetesjournals.orgnih.gov |

Considerations for Deuterium Exchange with Protons in Biological Milieu

A critical consideration in tracer experiments is the stability of the isotopic label. Deuterium atoms on a glucose molecule are not always retained throughout metabolic transformations and can be lost through exchange with protons from water in the surrounding biological environment. nih.gov The extent and location of this exchange depend on the specific enzymatic mechanisms involved.

For a deuterium at the C-4 position of glucose, the label is generally considered stable through the initial steps of glycolysis. However, once fructose-1,6-bisphosphate is cleaved by aldolase, the resulting triose phosphates (G3P and DHAP) undergo an isomerization reaction catalyzed by triosephosphate isomerase. This reaction proceeds through an enediol intermediate, which can facilitate the exchange of protons (or deuterons) at C-1 of DHAP and C-2 of G3P with the solvent. While the C-4 of glucose becomes the C-3 of G3P, which is not directly involved in this isomerization, subsequent reactions can lead to label loss.

Furthermore, reactions in connected pathways, such as the transaldolase reaction, can lead to the selective loss of deuterium from specific positions. diabetesjournals.org Studies using [6,6-²H₂]-glucose have quantified significant deuterium label loss in downstream metabolites. This demonstrates that as the tracer molecule is processed through metabolic networks, opportunities for exchange with solvent protons increase. nih.gov

| Deuterated Substrate | Metabolite | Observed ²H Label Loss (%) | Reference |

|---|---|---|---|

| [6,6-²H₂]-glucose | Lactate | 15.7 ± 2.6 | nih.gov |

| [6,6-²H₂]-glucose | Glutamate | 37.9 ± 1.1 | nih.gov |

| [6,6-²H₂]-glucose | Glutamine | 41.5 ± 5.2 | nih.gov |

Impact of Isotopic Mass on Tracer Biodistribution and Uptake in Experimental Models

The increased mass resulting from the substitution of hydrogen with deuterium can have a discernible impact on the whole-body biodistribution and tissue-specific uptake of the glucose tracer. This is a macroscopic manifestation of the kinetic isotope effects occurring at the level of membrane transport and enzymatic reactions.

A study directly comparing the biodistribution of ¹⁴C-labeled perdeuterioglucose with uniformly ¹⁴C-labeled normal glucose (protioglucose) in mice provided clear evidence of an isotope effect at the organismal level. snmjournals.orgosti.gov The key findings were:

Slower Blood Clearance: The deuterated glucose was cleared more slowly from the bloodstream.

Slower Tissue Accumulation: The uptake of the tracer into the heart and brain was slower for deuterioglucose.

Delayed Peak Concentrations: Consequently, the peak concentrations of the label in these tissues occurred at later time points compared to protioglucose. snmjournals.orgosti.gov

| Time After Injection | Tracer | Blood (% Injected Dose/g) | Brain (% Injected Dose/g) | Heart (% Injected Dose/g) | Reference |

|---|---|---|---|---|---|

| 2 min | [¹⁴C]Protioglucose | 11.4 ± 1.2 | 2.3 ± 0.3 | 4.4 ± 0.9 | snmjournals.org |

| [¹⁴C]Deuterioglucose | 16.5 ± 2.2 | 1.9 ± 0.2 | 3.0 ± 0.4 | ||

| 30 min | [¹⁴C]Protioglucose | 1.7 ± 0.3 | 1.9 ± 0.2 | 1.6 ± 0.2 | snmjournals.org |

| [¹⁴C]Deuterioglucose | 2.4 ± 0.6 | 2.2 ± 0.2 | 1.7 ± 0.2 |

Emerging Research Frontiers and Future Prospects for D Glucose 4 C D in Chemical Biology

Development of Multi-Isotopic Labeling Strategies with D-Glucose-4-C-d

The true power of isotopic tracers is often realized when they are used in combination. Multi-isotopic labeling strategies, where this compound is co-administered with other stable isotope-labeled molecules (e.g., containing ¹³C or ¹⁵N), are a burgeoning area of research. This approach allows for the simultaneous tracking of multiple atoms through interconnected metabolic pathways, providing a more holistic and dynamic view of cellular metabolism than single-tracer experiments. d-nb.infonih.gov

By using this compound alongside a ¹³C-labeled substrate, such as [U-¹³C]glutamine, researchers can dissect the interplay between glucose and amino acid metabolism. nih.gov The deuterium (B1214612) from this compound can trace the path of the glucose backbone, for instance, through glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP), while the ¹³C from glutamine can illuminate anaplerotic flux into the tricarboxylic acid (TCA) cycle. nih.govnih.gov This dual-labeling approach is critical for quantifying the relative contributions of different substrates to cellular bioenergetics and biosynthesis. d-nb.info

These advanced labeling schemes are essential for creating comprehensive metabolic flux maps that detail the rates of enzymatic reactions within the central carbon metabolism. nih.gov The data generated from these experiments are invaluable for understanding how metabolic networks are rewired in disease states such as cancer or diabetes. nih.govresearchgate.net

| Co-Tracer | Primary Metabolic Pathways Interrogated | Potential Research Application |

|---|---|---|

| [U-¹³C]Glutamine | Glycolysis, Pentose Phosphate Pathway (from this compound); TCA Cycle Anaplerosis, Reductive Carboxylation (from Glutamine) | Dissecting cancer cell metabolism; Understanding nutrient utilization in proliferating cells. nih.gov |

| [¹⁵N]Amino Acids | Glucose carbon fate (from this compound); Amino acid biosynthesis and nitrogen metabolism. | Studying protein synthesis and turnover; Investigating nitrogen assimilation strategies. springernature.com |

| ¹³C-Labeled Fatty Acids | Interaction between carbohydrate and lipid metabolism; Gluconeogenesis. | Investigating metabolic syndrome and fatty liver disease; Understanding energy substrate switching in cardiac muscle. sigmaaldrich.com |

| Heavy Water (D₂O) | Glycolysis, TCA cycle (from this compound); De novo synthesis of lipids, proteins, and nucleotides (from D₂O). springernature.com | Quantifying global biosynthesis rates; Studying metabolic dynamics in whole organisms. springernature.commdpi.com |

Integration of this compound Tracer Data with Omics Technologies (Proteomics, Transcriptomics, Metabolomics)

To achieve a systems-level understanding of metabolism, data from isotopic tracers like this compound must be integrated with other high-throughput "omics" technologies. nih.gov This multi-omics approach connects the functional output of metabolic pathways (fluxes) with the underlying regulatory and enzymatic machinery.

Metabolomics: When this compound is used as a tracer, mass spectrometry-based metabolomics can identify and quantify the downstream metabolites that incorporate the deuterium label. isotope.com This provides direct evidence of pathway activity and allows for the mapping of the metabolic fate of the glucose carbon skeleton. springernature.com

Proteomics: Quantitative proteomics can measure the abundance of metabolic enzymes and transporters at a global scale. By correlating protein levels with metabolic fluxes determined from this compound tracing, researchers can identify potential points of metabolic regulation and control. nih.gov

Transcriptomics: Transcriptomics provides a snapshot of gene expression, revealing the cellular response to metabolic perturbations at the mRNA level. nih.gov Integrating transcriptomic data with flux data can uncover transcriptional regulatory networks that govern metabolic shifts, for example, the upregulation of glycolytic enzymes in response to hypoxia. nih.gov

The convergence of these datasets allows for the construction of more accurate and predictive computational models of cellular metabolism. nih.gov Such models are instrumental in identifying key nodes in metabolic networks that could be targeted for therapeutic intervention. nih.gov

| Omics Technology | Information Provided | Complementary Insight with this compound |

|---|---|---|

| Metabolomics | Identifies and quantifies all detectable metabolites in a sample, providing a static snapshot of the metabolome. | Reveals the dynamic flow of the deuterium label through metabolic pathways, quantifying pathway activity and flux. humanmetabolome.com |

| Proteomics | Measures the abundance of thousands of proteins, including metabolic enzymes, transporters, and regulatory proteins. | Correlates enzyme levels with reaction rates (fluxes), helping to distinguish between regulation at the protein level versus allosteric or substrate-level control. nih.gov |

| Transcriptomics | Quantifies the expression levels of all genes (mRNA), indicating the cell's intended metabolic program. | Links changes in gene expression to functional changes in metabolic pathway usage, uncovering transcriptional control mechanisms of metabolism. nih.gov |

Advancements in High-Throughput and Live-Cell Metabolic Imaging with Deuterated Tracers

A significant frontier in chemical biology is the ability to visualize metabolism as it happens within living cells and tissues. youtube.com Deuterated tracers like this compound are at the forefront of this revolution, enabling minimally invasive imaging with high spatiotemporal resolution.

One of the most powerful techniques is Deuterium Metabolic Imaging (DMI) , which uses magnetic resonance spectroscopy (MRS) to detect the deuterium signal from the administered tracer and its downstream metabolites. researchgate.netescholarship.org DMI can create three-dimensional maps of metabolic activity in vivo, distinguishing between the uptake of deuterated glucose and its conversion into products like lactate (B86563) and glutamate (B1630785). researchgate.netnottingham.ac.uk This provides invaluable insights into the metabolic heterogeneity of tumors and the metabolic activity of the brain. nottingham.ac.ukyoutube.com

Another emerging technology is Stimulated Raman Scattering (SRS) microscopy . This optical imaging technique can detect the vibrational signature of the C-D bond, which falls in a silent region of the cellular Raman spectrum. nih.govcolumbia.edu By administering deuterated glucose, SRS microscopy can visualize the incorporation of deuterium into newly synthesized macromolecules like lipids, proteins, and glycogen (B147801) in real-time and at the subcellular level. springernature.comnih.gov This technique, sometimes referred to as Spectral Tracing of Deuterium Isotope (STRIDE), offers a high-resolution view of anabolic activity. nih.govcolumbia.edu

These advancements are moving metabolic analysis from bulk measurements of cell populations to the single-cell level, revealing metabolic differences between individual cells that were previously hidden. youtube.com

Applications in Understanding Metabolic Interplay in Complex Biological Systems

Isotopic tracers such as this compound are indispensable for deciphering the complex metabolic interplay between different cell types, tissues, and organs within a whole organism. nih.gov Metabolism is not a cell-autonomous process; rather, it involves a sophisticated network of nutrient exchange and metabolic specialization across the body.

For instance, in the context of the tumor microenvironment, this compound can be used to trace how glucose is differentially utilized by cancer cells and surrounding stromal cells, such as fibroblasts and immune cells. This can reveal metabolic symbioses where, for example, cancer cells consume glucose via aerobic glycolysis (the Warburg effect), while adjacent cells utilize the secreted lactate as fuel.

In neuroscience, deuterated glucose can track brain glucose metabolism in vivo, showing how glucose is taken up by different brain regions and metabolized by neurons and glial cells to support brain function. researchgate.net Similarly, in vivo stable isotope tracing can elucidate how substrates like glucose are utilized by brown adipose tissue for thermogenesis or how different organs coordinate their metabolism in response to dietary changes or exercise. nih.gov These studies provide a systemic view of metabolism that is crucial for understanding physiology and complex diseases. nih.govnih.gov

Potential for this compound in Developing Novel Biosynthetic Routes within Metabolic Engineering

Metabolic engineering aims to rationally design and modify the metabolism of microorganisms to produce valuable chemicals, biofuels, and pharmaceuticals. lbl.gov A prerequisite for successful metabolic engineering is a thorough understanding of native and heterologous metabolic pathways and their regulation. nih.gov

This compound and other isotopic tracers are critical tools for this purpose. By quantifying metabolic fluxes, researchers can identify bottlenecks in a desired production pathway, where flux is limited by low enzyme activity or competing pathways that siphon off precursors. nih.gov For example, tracing with this compound can precisely measure the flux split between glycolysis and the pentose phosphate pathway, the latter being a key source of the reducing power (NADPH) and precursors required for many biosynthetic processes. nih.gov

This detailed flux information guides the engineering process, indicating which genes should be overexpressed, knocked out, or modified to redirect metabolic flow towards the target product. nih.gov As synthetic biology tools become more advanced, the insights gained from stable isotope tracers like this compound will be crucial for creating novel, efficient, and sustainable biosynthetic routes to a wide array of valuable molecules. nih.gov

Q & A

Q. What are the standard protocols for synthesizing D-Glucose-4-C-d, and how do isotopic labeling techniques affect reaction outcomes?

- Methodological Answer : this compound is typically synthesized via selective deuteration at the C4 position using methods like catalytic hydrogenation with deuterium gas or enzymatic incorporation. Key steps include:

- Precursor preparation : Start with unprotected D-glucose derivatives (e.g., 2,3,5,6-tetra-O-protected glucose) to ensure regioselective deuteration .

- Deuterium incorporation : Use Pd/C or PtO₂ catalysts under deuterium gas (D₂) in anhydrous solvents (e.g., deuterated methanol) at controlled temperatures (25–40°C) to minimize side reactions .

- Purification : Remove catalysts via filtration and isolate the product using column chromatography (silica gel, eluent: CHCl₃/MeOH). Validate deuteration efficiency via ¹H NMR (absence of C4-H signal) and mass spectrometry (M+1 peak shift) .

Note: Isotopic purity (>98%) is critical for metabolic tracer studies; impurities can skew kinetic isotope effect (KIE) measurements .

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies require:

- pH titration : Prepare buffered solutions (pH 3–9) and incubate this compound at 25°C. Monitor degradation via HPLC-UV (retention time shifts) or ¹³C NMR (C4 signal integrity) .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Typical melting points for glucose derivatives range 159–170°C; deviations indicate decomposition .

- Data table :

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic isotope effect (KIE) data for this compound in enzymatic studies?

- Methodological Answer : Contradictory KIE values often arise from:

- Experimental design flaws : Ensure substrate purity (>98% isotopic enrichment) and enzyme specificity (e.g., hexokinase vs. glucose-6-phosphate dehydrogenase) .

- Measurement techniques : Compare steady-state kinetics (KM/Vmax) with pre-steady-state methods (stopped-flow spectroscopy). For example:

- KIE >1.0 suggests rate-limiting bond cleavage (C4-H/D).

- KIE ≈1.0 indicates non-rate-limiting steps (e.g., substrate binding).

- Case study : In glycolysis studies, KIE discrepancies between yeast vs. mammalian hexokinase systems highlight enzyme-specific deuteration sensitivity .

Recommendation: Use dual-labeled isotopes (e.g., ¹³C and ²H) for multi-dimensional kinetic analysis .

Q. What advanced strategies optimize the use of this compound in metabolic flux analysis (MFA) for cancer cell models?

- Methodological Answer : MFA requires:

- Tracer design : Combine this compound with ¹³C-labeled glutamine to map pentose phosphate pathway (PPP) vs. glycolysis contributions .

- LC-MS/MS protocols : Quantify isotopomers (e.g., [4-²H]glucose-6-phosphate) in cell lysates. Use collision-induced dissociation (CID) to distinguish deuterated fragments.

- Data normalization : Correct for natural isotope abundance using software tools (e.g., MetaFlux or INCA ) .

Challenge: Deuterium exchange with cellular water can dilute isotopic labels; mitigate by using short incubation times (<2 hours) .

Q. How do solvent polarity and deuteration level influence the NMR chemical shifts of this compound?

- Methodological Answer : NMR analysis must account for:

- Solvent effects : In D₂O, C4 deuterium causes upfield shifts (~0.1–0.3 ppm) in adjacent carbons (C3, C5) due to reduced spin-spin coupling .

- Deuteration artifacts : Partial deuteration (<95%) creates split peaks; use ²H-decoupled ¹³C NMR for clarity.

- Example data :

| Solvent | C4 Chemical Shift (ppm) | C3 Shift (ppm) |

|---|---|---|

| D₂O | 73.5 (d, J=22 Hz) | 71.8 |

| CD₃OD | 74.2 (d, J=24 Hz) | 72.1 |

| Reference: Compare with non-deuterated glucose (C4 shift: ~70.5 ppm in D₂O) to confirm deuteration . |

Data Contradiction Analysis

Q. Why do different studies report conflicting solubility values for this compound in aqueous vs. organic solvents?

- Root cause : Variability arises from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.